molecular formula C24H30N2O4 B11576350 ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11576350
M. Wt: 410.5 g/mol
InChI Key: BNIMQLNSPYAJEB-UHFFFAOYSA-N
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Description

Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified through various chemical reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-indole-3-carboxylate: Another indole derivative with similar structural features but different functional groups.

    1-Methyl-5-nitroindole: Shares the indole core but has a nitro group instead of the hydroxy and amino groups.

Uniqueness

Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 5-[2-hydroxy-3-(2-phenylethylamino)propoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C24H30N2O4/c1-4-29-24(28)23-17(2)26(3)22-11-10-20(14-21(22)23)30-16-19(27)15-25-13-12-18-8-6-5-7-9-18/h5-11,14,19,25,27H,4,12-13,15-16H2,1-3H3

InChI Key

BNIMQLNSPYAJEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCC3=CC=CC=C3)O)C)C

Origin of Product

United States

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